Ethyl 2-{[(dimethylamino)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(dimethylamino)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(dimethylamino)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate typically involves the condensation of dimethylamine with an appropriate thiophene derivative. One common method includes the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylate with dimethylformamide dimethyl acetal under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(dimethylamino)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-{[(dimethylamino)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(dimethylamino)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the thiophene ring can facilitate interactions with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-{[(dimethylamino)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-{[(methylamino)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O2S |
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Molecular Weight |
254.35 g/mol |
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-6-16-12(15)10-8(2)9(3)17-11(10)13-7-14(4)5/h7H,6H2,1-5H3/b13-7+ |
InChI Key |
CWEIRPJFVUMMHX-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CN(C)C |
solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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